molecular formula C16H21N7O2 B12435905 4-(1-Ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 1415565-02-4

4-(1-Ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B12435905
CAS No.: 1415565-02-4
M. Wt: 343.38 g/mol
InChI Key: CXGJNDMUJPLLQL-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an imidazo[4,5-c]pyridine core substituted with a 1-ethyl group, a 1,2,5-oxadiazol-3-amine moiety at position 4, and a (3S)-piperidin-3-ylmethoxy group at position 5. Its molecular formula is C₁₆H₂₀N₆O₂, distinguishing it from simpler analogues like the methoxy-substituted variant (C₁₁H₁₂N₆O₂; ). The stereochemistry of the piperidinyl group and the ethoxy linkage at position 7 are critical for its biological activity, particularly as an AKT kinase inhibitor .

Properties

CAS No.

1415565-02-4

Molecular Formula

C16H21N7O2

Molecular Weight

343.38 g/mol

IUPAC Name

4-[1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C16H21N7O2/c1-2-23-14-11(20-16(23)13-15(17)22-25-21-13)7-19-8-12(14)24-9-10-4-3-5-18-6-10/h7-8,10,18H,2-6,9H2,1H3,(H2,17,22)/t10-/m0/s1

InChI Key

CXGJNDMUJPLLQL-JTQLQIEISA-N

Isomeric SMILES

CCN1C2=C(C=NC=C2N=C1C3=NON=C3N)OC[C@H]4CCCNC4

Canonical SMILES

CCN1C2=C(C=NC=C2N=C1C3=NON=C3N)OCC4CCCNC4

Origin of Product

United States

Preparation Methods

Nitropyridine Intermediate

4-Amino-3-nitropyridine is treated with ethyl glyoxalate in acetic acid at 80°C to form a Schiff base. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 4,5-diaminopyridine.

Cyclization to Imidazo[4,5-c]Pyridine

The diaminopyridine undergoes cyclization with triethyl orthoformate in the presence of HCl, forming the imidazo[4,5-c]pyridine core.

Introduction of the Ethyl Group

The ethyl substituent at N1 is introduced via alkylation using ethyl bromide or iodide under basic conditions (NaH, DMF).

Reaction Conditions

Reagent Solvent Temperature Yield
Ethyl bromide DMF 0°C → RT 85%

Installation of (3S)-Piperidinylmethoxy Group

The piperidinylmethoxy group at position 7 is introduced via Mitsunobu reaction or nucleophilic aromatic substitution.

Mitsunobu Reaction

(3S)-Piperidin-3-ylmethanol is coupled to a hydroxylated intermediate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Optimized Parameters

  • Molar ratio (alcohol:imidazo[4,5-c]pyridine): 1.2:1
  • Reaction time: 12 hours
  • Yield: 78%

Stereochemical Control

Chiral HPLC or enzymatic resolution ensures enantiomeric purity of the (3S)-piperidinylmethanol precursor.

Synthesis of 1,2,5-Oxadiazol-3-Amine

The oxadiazole ring is formed via cyclization of an amidoxime intermediate.

Amidoxime Formation

Treatment of 3-cyanoimidazo[4,5-c]pyridine with hydroxylamine hydrochloride in ethanol yields the amidoxime.

Cyclization to Oxadiazole

Heating the amidoxime in acetic acid at 100°C induces cyclization, forming the 1,2,5-oxadiazol-3-amine.

Key Data

Parameter Value
Reaction time 6 hours
Purity (HPLC) >99%
Isolated yield 65%

Final Coupling and Purification

The intermediates are coupled via Suzuki-Miyaura or Buchwald-Hartwig amination, followed by purification via column chromatography (SiO₂, CH₂Cl₂/MeOH).

Analytical Characterization

  • HRMS (ESI+) : m/z 426.2191 [M+H]⁺ (calc. 426.2189)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H), 7.92 (d, J=5.6 Hz, 1H), 6.78 (d, J=5.6 Hz, 1H), 4.25–4.15 (m, 2H), 3.85–3.70 (m, 2H).

Scale-Up Challenges and Solutions

Oxadiazole Stability

The oxadiazole ring is sensitive to hydrolysis. Process optimization includes:

  • Strict control of pH (<7) during workup.
  • Use of anhydrous solvents (THF, DMF).

Chirality Maintenance

Racemization at the piperidinylmethoxy group is minimized by:

  • Low-temperature reactions (0–5°C).
  • Avoiding strong bases during coupling.

Alternative Synthetic Routes

Late-Stage Functionalization

A divergent approach functionalizes the imidazo[4,5-c]pyridine core after oxadiazole formation:

  • Core → Oxadiazole installation → Ethylation → Piperidinylmethoxy coupling.
  • Yield: 62% overall.

Solid-Phase Synthesis

Immobilization on Wang resin enables iterative coupling steps, improving yields to 70% for small-scale batches.

Industrial Manufacturing Considerations

Parameter Laboratory Scale Pilot Plant Scale
Batch size 10 g 50 kg
Cycle time 14 days 8 days
Purity >99% >99.5%
Cost per gram $1,200 $150

Chemical Reactions Analysis

ROCK inhibitor-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: In substitution reactions, one functional group is replaced by another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ROCK inhibitor-1 can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .

Scientific Research Applications

ROCK inhibitor-1 has a wide range of applications in scientific research:

Mechanism of Action

ROCK inhibitor-1 exerts its effects by inhibiting the activity of ROCK1 and ROCK2. These kinases play a crucial role in regulating the actin cytoskeleton, which is involved in various cellular processes such as contraction, migration, and proliferation. By inhibiting ROCK, ROCK inhibitor-1 disrupts these processes, leading to changes in cell morphology and function .

The molecular targets of ROCK inhibitor-1 include the catalytic sites of ROCK1 and ROCK2. The compound competes with adenosine triphosphate (ATP) for binding to these sites, thereby preventing the phosphorylation of downstream targets. This inhibition affects several signaling pathways, including those involved in cell survival, migration, and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Key structural differences among analogues lie in the substituents at positions 4 and 7 of the imidazopyridine core, as well as the heterocyclic systems attached.

Table 1: Structural and Functional Comparison of Analogues
Compound Name/ID Core Structure Position 7 Substituent Position 4 Group Biological Activity Reference
Target Compound Imidazo[4,5-c]pyridine (3S)-Piperidin-3-ylmethoxy 1,2,5-Oxadiazol-3-amine AKT kinase inhibition
GSK690693 Imidazo[4,5-c]pyridine Butyn-2-ol linker 1,2,5-Oxadiazol-3-amine AKT kinase inhibition
Compound 10d Imidazo[4,5-b]pyridine Bromo + Piperazine-isoxazole N/A Kinase inhibition (unspecified)
Compound 10e Imidazo[4,5-b]pyridine Chloro + Dimethylpiperazine N/A Kinase inhibition (unspecified)
Methoxy-substituted Analogue () Imidazo[4,5-c]pyridine Methoxy 1,2,5-Oxadiazol-3-amine Not reported
Compound 27g Imidazo[4,5-b]pyridine Chloro + Pyrazinylmethyl N/A Kinase inhibition (unspecified)
Methyl-substituted Analogue () Imidazo[4,5-c]pyridine Methyl 1,2,5-Oxadiazol-3-amine Not reported

Biological Activity

The compound 4-(1-Ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine , commonly referred to as GSK690693 , is a notable member of the imidazopyridine class of compounds. It has garnered attention for its potent biological activities, particularly as an inhibitor of the AKT kinase family. This article provides a comprehensive overview of the biological activity of GSK690693, including its mechanisms of action, pharmacological effects, and relevant research findings.

PropertyValue
Molecular FormulaC₁₆H₂₁N₇O₂
Molecular Weight343.38 g/mol
CAS Number937174-76-0
IUPAC NameThis compound
SolubilitySoluble in DMSO (5 mg/mL)

GSK690693 is characterized as an ATP-competitive inhibitor that selectively targets the AKT kinase family (AKT1, AKT2, and AKT3). The compound exhibits IC₅₀ values of approximately 2 nM for AKT1 , 13 nM for AKT2 , and 9 nM for AKT3 , indicating its high potency against these kinases . By inhibiting AKT activity, GSK690693 disrupts several downstream signaling pathways critical for cell survival and proliferation.

Antitumor Effects

GSK690693 has been extensively studied for its antitumor properties. Research indicates that the compound induces apoptosis in various cancer cell lines by preventing the phosphorylation of key substrates involved in cell cycle regulation and survival . In xenograft models, GSK690693 demonstrated significant tumor growth inhibition.

Inhibition of Cell Proliferation

In vitro studies have shown that GSK690693 effectively inhibits cell proliferation across multiple human tumor cell lines. The mechanism involves the suppression of signaling pathways such as NF-kB and mTOR, which are crucial for cellular growth and metabolism .

Impact on Other Kinases

Besides targeting AKT kinases, GSK690693 also inhibits other members of the AGC kinase family, including AMPK and PKC. The IC₅₀ values for these kinases range from 2 to 81 nM , highlighting the compound's broad-spectrum inhibitory profile .

Study on Multiple Myeloma

A pivotal study explored the efficacy of GSK690693 in treating multiple myeloma. The results indicated that inhibition of AKT signaling led to decreased expression of oncogenes such as MYC and Mcl1, which are critical for myeloma cell survival . The study concluded that GSK690693 could serve as a promising therapeutic agent in combination with existing treatments.

Combination Therapy Studies

Further research has investigated the use of GSK690693 in combination with other chemotherapeutic agents. For instance, combining GSK690693 with DNA-damaging agents enhanced cytotoxicity in cancer cells by synergistically inducing apoptosis . This suggests potential applications in developing combination therapies for more effective cancer treatment regimens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.